molecular formula C18H12Cl2N4O2S2 B4871257 4-[((E)-1-{5-[(2,6-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

4-[((E)-1-{5-[(2,6-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

Cat. No.: B4871257
M. Wt: 451.4 g/mol
InChI Key: BQLYDRQJCKFBCK-ZVBGSRNCSA-N
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Description

4-[((E)-1-{5-[(2,6-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that features a combination of various functional groups, including a dichlorophenoxy group, a furan ring, a triazole ring, and a thienyl group

Properties

IUPAC Name

4-[(E)-[5-[(2,6-dichlorophenoxy)methyl]furan-2-yl]methylideneamino]-3-thiophen-2-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2N4O2S2/c19-13-3-1-4-14(20)16(13)25-10-12-7-6-11(26-12)9-21-24-17(22-23-18(24)27)15-5-2-8-28-15/h1-9H,10H2,(H,23,27)/b21-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQLYDRQJCKFBCK-ZVBGSRNCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)OCC2=CC=C(O2)C=NN3C(=NNC3=S)C4=CC=CS4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)OCC2=CC=C(O2)/C=N/N3C(=NNC3=S)C4=CC=CS4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[((E)-1-{5-[(2,6-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves multiple steps, each requiring specific reaction conditions and reagents The synthetic route typically begins with the preparation of the dichlorophenoxy methyl furan derivative, followed by the formation of the triazole ring through cyclization reactions

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy and thienyl groups, using reagents such as alkyl halides or amines.

    Hydrolysis: The compound is susceptible to hydrolysis under acidic or basic conditions, leading to the cleavage of specific bonds and the formation of simpler products.

Scientific Research Applications

4-[((E)-1-{5-[(2,6-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is investigated for its use in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-[((E)-1-{5-[(2,6-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting its anticancer effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

When compared to similar compounds, 4-[((E)-1-{5-[(2,6-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE stands out due to its unique combination of functional groups and its potential for diverse applications. Similar compounds include:

    2,6-Dichlorophenoxyacetic acid: Known for its herbicidal properties.

    Furylmethylidene derivatives: Studied for their antimicrobial activities.

    Thienyltriazole derivatives: Investigated for their potential as antifungal agents.

This compound’s unique structure allows it to interact with a wide range of biological targets, making it a valuable subject of study in various scientific fields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[((E)-1-{5-[(2,6-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 2
Reactant of Route 2
4-[((E)-1-{5-[(2,6-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

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